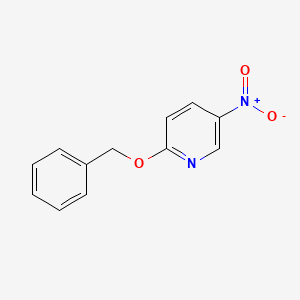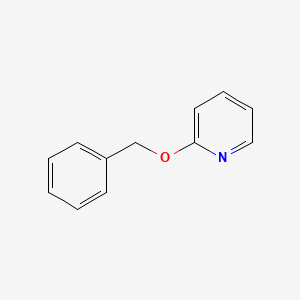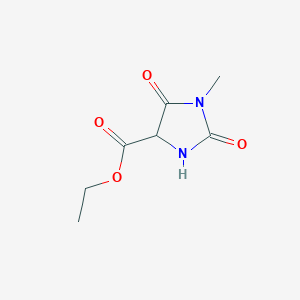
2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol involves complex chemical reactions. For instance, compounds with a structural framework involving benzylamino and imidazolyl groups have been synthesized through reactions that typically include the use of reagents like triethylamine (TEA) in ethanol under reflux conditions (Azimi, Tahazadeh, & Kamari, 2014). Another approach involves the reaction of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates with N-(3-aminopropyl)imidazol, leading to compounds with imidazolyl and triazolone structures, showcasing the diversity in synthetic routes for these compounds (Ünver et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol is often determined using a combination of spectroscopic techniques and X-ray crystallography. DFT calculations and structural analyses through methods like UV-vis, IR, NMR, and mass spectrometry play a crucial role in elucidating the molecular framework and electronic structure of these compounds (Ünver et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving the compound often include interactions with other organic molecules, leading to a wide range of derivatives with varying biological and chemical properties. The reactivity of the imidazole ring, especially in relation to its nitrogen atoms, plays a significant role in these chemical transformations, resulting in compounds that exhibit diverse antimicrobial activities (Demirayak, Benkli, & Guven, 2000).
Applications De Recherche Scientifique
Anticancer Applications
- Synthesis for Anticancer Agents: Compounds synthesized from 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol derivatives have been investigated as potential anticancer agents. For instance, benzimidazoles bearing oxadiazole nuclei have shown significant in vitro anticancer activity in various cell lines, indicating their potential as lead compounds for anticancer drug development (Rashid, Husain, & Mishra, 2012).
Antifungal Applications
Antifungal Activity
Various derivatives of 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol have been synthesized and evaluated for their antifungal properties. For example, compounds synthesized with isoxazole and dihydroisoxazole moieties showed notable antifungal activity against Candida albicans, C. glabrata, and Aspergillus fumigatus (Chevreuil et al., 2007).
Synthesis of Triazole Derivatives
Research on triazole derivatives of 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol has revealed significant antifungal activities. This includes their efficacy against various strains of Candida, with some derivatives showing greater effectiveness than standard antifungal drugs (Tang et al., 2013).
Miscellaneous Applications
Multipotent Chaperone Discovery
A compound derived from 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol demonstrated wide-ranging bioactivity, including anti-prion, anti-cancer, and anti-influenza virus effects. This highlights its potential as a multipotent lead compound for various therapeutic applications (Yamashita et al., 2020).
α2-Adrenergic Agonists
Derivatives of 2-(arylamino)imidazoles have shown potential as α2-adrenergic agonists. This class of compounds, including those derived from 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol, could be useful in reducing blood pressure and intraocular pressure (Munk et al., 1997).
Propriétés
IUPAC Name |
2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-9-13(6-12-8-14-10-16-12)15-7-11-4-2-1-3-5-11/h1-5,8,10,13,15,17H,6-7,9H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSAGVGSZLEXHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC2=CN=CN2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328899 |
Source


|
| Record name | 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol | |
CAS RN |
339207-77-1 |
Source


|
| Record name | 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


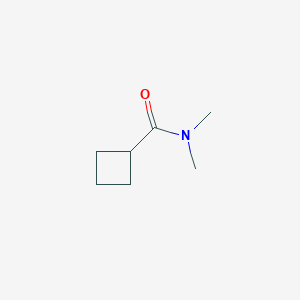
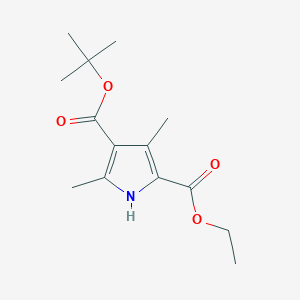
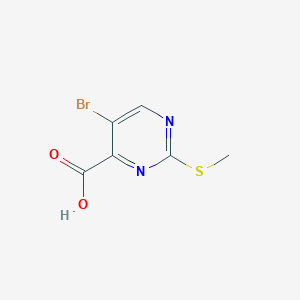
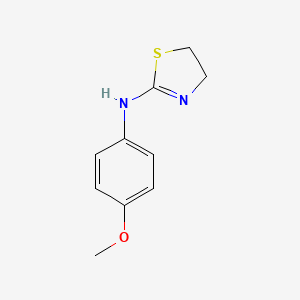
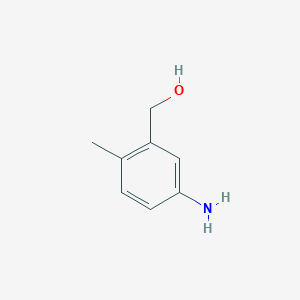
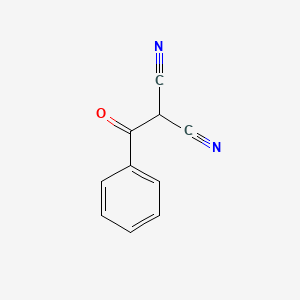
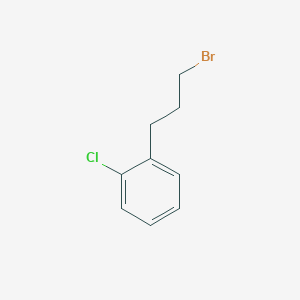
![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)
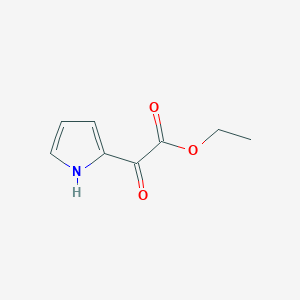
![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)
